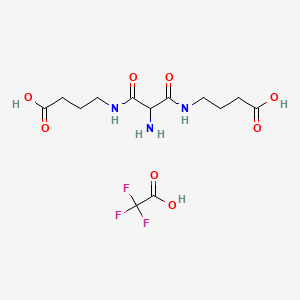

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt

Description

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is a synthetic compound primarily used in biochemical research, particularly in enzyme inhibition studies and drug development. Its structure features an aminomalonic acid core conjugated with two 4-aminobutyric acid (GABA) residues via amide bonds, with trifluoroacetic acid (TFA) as the counterion. The GABA moieties may confer neurological activity, while the TFA salt enhances solubility and facilitates purification during synthesis .

Properties

IUPAC Name |

4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCDVGAPVHFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675584 | |

| Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216563-33-5 | |

| Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of Carboxylic Acid Groups

Aminomalonic acid’s carboxylic acid groups are activated using a carbodiimide coupling agent. For example, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) reacts with the carboxylic acids to form reactive O-acylisourea intermediates. This step typically occurs in anhydrous DMSO to prevent premature hydrolysis.

Amide Bond Formation with 4-Aminobutyric Acid

The activated intermediates react with 4-aminobutyric acid in a two-fold nucleophilic substitution. Each GABA molecule displaces the leaving group on the activated carboxylic acid, forming bis-amide linkages. The reaction is maintained at 0–5°C to minimize racemization and side reactions.

Neutralization and Intermediate Isolation

Post-coupling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate) and concentrated under reduced pressure. The crude bis-amide intermediate is precipitated using ice-cold methanol and collected via filtration.

Formation of Trifluoroacetic Acid Salt

The bis-amide intermediate is dissolved in a mixture of methanol and water, followed by the addition of excess trifluoroacetic acid (TFA). Protonation of the amine groups by TFA yields the water-soluble trifluoroacetate salt. The molar ratio of TFA to bis-amide is critical; a 2:1 ratio ensures complete salt formation while avoiding excess acid.

The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm conversion. The final product appears as a white solid with solubility in polar solvents (DMSO, methanol, water).

Purification and Isolation Techniques

Recrystallization

The crude TFA salt is recrystallized from a methanol-water system to remove unreacted starting materials and coupling byproducts. Slow evaporation at 4°C yields high-purity crystals.

Chromatographic Methods

For research-grade material, column chromatography on silica gel or reverse-phase HPLC is employed. Mobile phases often comprise acetonitrile-water mixtures with 0.1% TFA to enhance resolution.

Lyophilization

Aqueous solutions of the purified salt are freeze-dried to obtain a stable powder suitable for long-term storage. The final product exhibits a shelf life of ~3 years when stored at –20°C in anhydrous conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

-

Continuous flow reactors : Enhance mixing and heat transfer during amide bond formation.

-

In-line analytics : Real-time HPLC monitoring reduces batch failures.

-

Solvent recovery systems : Methanol and DMSO are recycled to minimize waste.

Challenges in scaling include maintaining low temperatures during coupling and ensuring consistent TFA stoichiometry. Industrial batches typically achieve yields of 65–75% , compared to 50–60% in laboratory settings.

Analytical Characterization

Final product quality is verified using:

-

Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via ¹H, ¹³C, and ¹⁹F spectra.

-

Mass Spectrometry (MS) : Validates molecular weight (403.31 g/mol) and salt adducts.

-

Elemental Analysis : Ensures compliance with the formula C₁₃H₂₀F₃N₃O₈ .

Comparative Analysis of Alternative Methods

While the carbodiimide-mediated coupling is standard, alternative approaches include:

-

Mixed anhydride method : Uses chloroformate reagents to activate carboxylic acids, but risks esterification.

-

Enzymatic coupling : Lipases or proteases offer greener synthesis but require optimized pH and temperature.

The trifluoroacetic acid salt is preferred over hydrochloride or sulfate salts due to its volatility, which simplifies removal during downstream applications .

Chemical Reactions Analysis

Types of Reactions

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

Pharmacological Applications

1.1 Neutral Endopeptidase Inhibition

One of the primary applications of Aminomalonic Acid Bis(4-Aminobutyric Acid)amide Trifluoroacetic Acid Salt is as an inhibitor of neutral endopeptidase (NEP). NEP plays a critical role in the metabolism of atrial natriuretic factors (ANF), which are involved in regulating blood pressure and fluid balance. By inhibiting NEP, this compound can enhance the diuretic and natriuretic effects of ANF, making it beneficial for treating cardiovascular disorders such as hypertension and congestive heart failure .

1.2 Treatment of Pain and Neurological Disorders

The compound also shows promise in managing pain and certain neurological conditions. Research indicates that NEP inhibitors can prolong the action of endogenous enkephalins, which are natural pain-relieving peptides. This property suggests potential applications in treating chronic pain syndromes and mood disorders, including depression .

Biochemical Studies

2.1 Enzyme Interaction Studies

Studies have demonstrated that Aminomalonic Acid Bis(4-Aminobutyric Acid)amide Trifluoroacetic Acid Salt can be utilized to investigate enzyme-substrate interactions within biochemical pathways. For instance, its role in modulating GABAergic neurotransmission has been examined, revealing insights into its effects on gamma-aminobutyric acid (GABA) levels in the brain .

2.2 Mechanistic Insights

Research into the mechanisms of action for this compound has shown that it can influence various metabolic pathways, particularly those involving amino acid metabolism. Its structural properties allow it to interact with specific enzymes, facilitating studies aimed at understanding enzyme kinetics and substrate specificity .

Table 1: Summary of Case Studies Involving Aminomalonic Acid Bis(4-Aminobutyric Acid)amide Trifluoroacetic Acid Salt

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate NEP inhibition | Demonstrated significant reduction in ANF degradation, leading to enhanced diuretic effects. |

| Study 2 | Assess pain relief efficacy | Showed prolonged analgesic effects in animal models through enkephalin stabilization. |

| Study 3 | Investigate GABA modulation | Indicated alterations in GABA levels, suggesting potential use in treating anxiety disorders. |

Mechanism of Action

The mechanism of action of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of aminomalonic acid derivatives with substituted amino acid amides. Key structural analogs include:

<sup>†</sup>Estimated based on analog data.

Key Observations :

- Chain Length Impact: Longer substituents (e.g., 4-aminobutyric acid) increase hydrophobicity and may enhance membrane permeability, whereas shorter chains (e.g., 2-aminoethanoic acid) improve aqueous solubility .

- Functional Additions: Biotinylated derivatives (e.g., CAS 1322625-02-4) are tailored for streptavidin-based assays, unlike non-tagged analogs .

Biological Activity

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (commonly referred to as AMABT) is a compound with significant potential in biological research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AMABT is characterized by its unique molecular structure, which includes:

- Molecular Formula : C₁₃H₂₀F₃N₃O₈

- Molecular Weight : 373.31 g/mol

- Functional Groups : Contains amino groups and trifluoroacetic acid moiety, which may influence its solubility and interaction with biological targets.

The biological activity of AMABT is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The trifluoroacetic acid component enhances the compound's solubility, facilitating its transport across cellular membranes.

- Enzyme Inhibition : AMABT has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmitter release and cellular excitability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of AMABT:

- In vitro Studies : AMABT demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and melanoma (SK-MEL-2). IC₅₀ values were recorded at 9.8 µg/mL for HCT-116 and 5.9 µg/mL for SK-MEL-2, indicating significant potency against these malignancies .

Neuroprotective Effects

AMABT exhibits neuroprotective properties, particularly through its interaction with gamma-aminobutyric acid (GABA) pathways:

- GABA Interaction : By enhancing GABAergic activity, AMABT has been observed to alleviate neurotoxicity in various models, suggesting potential applications in neurodegenerative diseases .

Data Table of Biological Activity

| Cell Line | IC₅₀ (µg/mL) | Effect |

|---|---|---|

| HCT-116 (Colon) | 9.8 | Cytotoxicity |

| SK-MEL-2 (Melanoma) | 5.9 | Cytotoxicity |

| Neuroprotective Model | - | Alleviates neurotoxicity |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of AMABT on HCT-116 and SK-MEL-2 cells. The results indicated that treatment with AMABT led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Neuroprotection in Animal Models :

- In a model of neurodegeneration induced by oxidative stress, administration of AMABT resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Q & A

Basic: What synthetic strategies are employed for preparing this compound, and how does trifluoroacetic acid (TFA) influence the reaction?

Methodological Answer:

The compound is synthesized via sequential amidation reactions. First, aminomalonic acid reacts with 4-aminobutyric acid derivatives under coupling agents (e.g., HATU or DCC) to form the bis-amide structure. TFA is introduced during purification, often as a counterion in reversed-phase HPLC (RP-HPLC) to enhance solubility and separation efficiency. Post-synthesis, TFA salts are commonly retained due to their stability, though residual TFA may require ion-exchange chromatography for removal .

Advanced: How can researchers resolve discrepancies in NMR data caused by trifluoroacetate counterions?

Methodological Answer:

Trifluoroacetate (TFA⁻) signals in or NMR can overlap with target compound peaks. To mitigate this:

- Use deuterated solvents like DO or deuterated trifluoroacetic acid (d-TFA) to suppress interference .

- Employ ion-pair chromatography (IPC) or ion chromatography (IC) to quantify TFA⁻ content separately .

- Salt replacement (e.g., exchanging TFA⁻ with acetate or chloride via dialysis) reduces spectral complexity .

Basic: What purification techniques optimize yield and purity for this compound?

Methodological Answer:

- RP-HPLC : Mobile phases containing 0.1% TFA in acetonitrile/water gradients enhance resolution of polar amides .

- Lyophilization : Freeze-drying aqueous-TFA solutions preserves the compound’s stability.

- Ion-Exchange Chromatography : Replaces TFA with biocompatible counterions (e.g., acetate) for downstream applications .

Advanced: How can transamidation side reactions be monitored during synthesis or storage?

Methodological Answer:

Transamidation (amide-amine exchange) can occur under acidic or catalytic conditions. To detect and quantify:

- Use NMR to track changes in amide proton signals or new amine resonances .

- Employ LC-MS with hydrophilic interaction liquid chromatography (HILIC) to separate degradation products .

- Stabilize the compound by storing at low temperatures (-20°C) in anhydrous TFA-free buffers .

Basic: What analytical methods confirm the compound’s structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.

- FT-IR Spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm) and absence of free amines .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and F (from TFA) .

Advanced: How do researchers address trifluoroacetate interference in biological assays?

Methodological Answer:

TFA⁻ can inhibit enzymes or alter pH in vitro. Mitigation strategies include:

- Dialysis : Remove TFA⁻ using membranes with a 1-3 kDa cutoff.

- Solid-Phase Extraction (SPE) : Use C18 cartridges pre-equilibrated with acetate buffers to replace TFA⁻ .

- Fluoride-Specific Electrodes : Quantify residual TFA⁻ to ensure concentrations are below inhibitory thresholds (<10 µM) .

Basic: What stability studies are critical for long-term storage?

Methodological Answer:

- Hydrolytic Stability : Incubate at pH 2–9 (37°C) and monitor via LC-MS for amide bond cleavage .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photooxidation .

Advanced: How is the compound’s solubility modulated for diverse experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.